REACTION_CXSMILES
|
[C:1]1([CH3:16])[CH:6]=[CH:5][C:4]([C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[C:9]([NH2:11])=O)=[CH:3][CH:2]=1.S(Cl)(Cl)=O>>[C:1]1([CH3:16])[CH:6]=[CH:5][C:4]([C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[C:9]#[N:11])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C1=C(C(=O)N)C=CC=C1)C
|
Name
|
|
Quantity
|
1420 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3.5 h
|
Duration
|
3.5 h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
CUSTOM
|
Details
|
the thionyl chloride removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 800 ml of toluene
|
Type
|
CUSTOM
|
Details
|
the residue crystallized
|
Type
|
CUSTOM
|
Details
|
The crystals were collected
|
Type
|
WASH
|
Details
|
washed with hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C1=C(C#N)C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 296 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |